1-Hydroxy-1,3-diphenylpropan-2-one is an organic compound with the molecular formula and a molecular weight of 226.27 g/mol. This compound features a hydroxy group (-OH) attached to a propanone structure, which is further substituted with two phenyl groups. Its chemical structure allows for various
The biological activity of 1-hydroxy-1,3-diphenylpropan-2-one has been explored in various studies. It has shown potential as an antioxidant, which makes it useful in cosmetic formulations. Additionally, its structural properties allow it to interact with biological targets, possibly modulating enzyme activity and receptor signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities .
Several methods are employed for the synthesis of 1-hydroxy-1,3-diphenylpropan-2-one:
The applications of 1-hydroxy-1,3-diphenylpropan-2-one are diverse:
Interaction studies have demonstrated that 1-hydroxy-1,3-diphenylpropan-2-one can influence various biochemical pathways. Its ability to form hydrogen bonds and interact with enzymes suggests that it may act as an allosteric modulator for certain receptors. This property is crucial for developing therapeutic agents targeting specific diseases .
Several compounds share structural similarities with 1-hydroxy-1,3-diphenylpropan-2-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3-Diphenylpropane-1,2-dione | Lacks hydroxyl group | More reactive due to diketone structure |
| 2-Hydroxy-1,3-diphenylpropan-1-one | Contains one hydroxyl group | Different reactivity compared to the propanone |
| 2,3-Dihydroxy-1,3-diphenylpropan-1-one | Contains two hydroxyl groups | Increased polarity and potential hydrogen bonding |
| 1,3-Diphenylpropan-1-one | Lacks both hydroxyl and ketone groups | Less reactive; primarily aromatic characteristics |
The presence of the hydroxy group in 1-hydroxy-1,3-diphenylpropan-2-one enhances its reactivity and versatility compared to these similar compounds. This unique feature allows it to engage in a wider range of
The discovery of 1-hydroxy-1,3-diphenylpropan-2-one is inextricably linked to the development of the benzoin condensation. In 1832, Justus von Liebig and Friedrich Wöhler first observed this transformation during their investigations into bitter almond oil derivatives. Their seminal work demonstrated that two molecules of benzaldehyde could unite under cyanide catalysis to form benzoin, marking the birth of both organocatalysis and umpolung reactivity – the reversal of a functional group’s inherent polarity.
The reaction mechanism remained enigmatic until 1903 when A. J. Lapworth proposed the cyanide-mediated pathway involving nucleophilic addition and polarity reversal. This was later refined by Breslow in 1958 through his landmark studies on thiazolium salt catalysis, which introduced the concept of the Breslow intermediate – a key enaminol species responsible for mediating the formal umpolung of aldehydes. The table below summarizes key milestones in understanding benzoin condensation:
The reaction’s scope expanded significantly with Ukai’s 1943 demonstration of thiazolium salt catalysis, which broadened applicability to aliphatic aldehydes while avoiding toxic cyanide reagents. Modern computational studies have further elucidated stereochemical control elements, with Morokuma’s IMOMO method providing critical insights into transition state geometries for asymmetric variants.
As a prototypical stereogenic α-hydroxy ketone, 1-hydroxy-1,3-diphenylpropan-2-one has become a testbed for asymmetric catalysis development. The inherent challenge of controlling stereochemistry in benzoin-type condensations drove innovations in chiral N-heterocyclic carbene (NHC) design. Triazolium-derived catalysts, particularly those incorporating H-bond donors and sterically demanding N-aryl groups, have enabled enantioselectivities exceeding 90% ee in crossed benzoin reactions.
Key advances include:
The compound’s synthetic utility is exemplified in chiral pool strategies, where its stereocenter serves as a building block for complex molecule synthesis. Recent applications include:
The table below contrasts traditional and modern catalytic approaches to benzoin formation:
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 1-hydroxy-1,3-diphenylpropan-2-one [2] |
| Common Names | 1-hydroxy-1,3-diphenylacetone; 1,3-diphenyl-1-hydroxypropan-2-one [3] [4] |
| Chemical Abstracts Service Registry Number | 41049-36-9 [1] [4] |
| Molecular Formula | C₁₅H₁₄O₂ [1] [2] |
| Molecular Weight (grams per mole) | 226.27 [1] [4] |
| Exact Mass (grams per mole) | 226.099 [1] [4] |
| Density (grams per cubic centimeter) | 1.161 [1] |
| Boiling Point (degrees Celsius) | 367.3 at 760 millimeters of mercury [1] |
| Flash Point (degrees Celsius) | 156.7 [1] |
| Polar Surface Area (square angstroms) | 37.30 [1] [4] |
| Logarithm of Partition Coefficient | 2.532 [1] |
| Index of Refraction | 1.598 [1] |
The compound belongs to the class of alpha-hydroxy ketones, also known as acyloins, which are characterized by the presence of a hydroxyl group adjacent to a ketone functional group [5] [6]. This structural arrangement places 1-hydroxy-1,3-diphenylpropan-2-one within the broader category of bifunctional aromatic ketones, where the molecule contains both aromatic rings and multiple functional groups [7] [8].
| Classification Category | Description |
|---|---|
| Functional Group Class | Bifunctional aromatic ketone [7] [8] |
| Primary Classification | α-Hydroxy ketone (Acyloin) [5] [6] |
| Secondary Classification | Aromatic ketone with hydroxyl substitution [7] [9] |
| Structural Type | 1,3-Diphenyl-substituted propanone derivative [1] [3] |
| Aromatic Content | Two phenyl groups (aromatic rings) [1] [2] |
| Carbonyl Type | Central ketone group (carbon-oxygen double bond) [7] [9] |
| Hydroxyl Position | α-Position relative to ketone [5] [6] |
| Substitution Pattern | 1,3-Diphenyl substitution on propanone backbone [1] [3] |
| Stereochemical Features | Single chiral center at carbon-1 [2] [3] |
The systematic naming of 1-hydroxy-1,3-diphenylpropan-2-one follows established International Union of Pure and Applied Chemistry principles for compounds containing multiple functional groups [10] [11]. In organic nomenclature, when a molecule contains both ketone and hydroxyl functional groups, priority must be assigned according to the functional group hierarchy established by the International Union of Pure and Applied Chemistry [10] [12].
According to the International Union of Pure and Applied Chemistry priority system, ketones take precedence over alcohols in nomenclature, meaning that the ketone functional group determines the primary suffix of the compound name [10] [11]. The systematic name construction begins with identifying the longest carbon chain containing the ketone group, which in this case is a three-carbon propanone backbone [11] [13]. The ketone receives the suffix "-one" and is assigned the lowest possible position number, specifically position 2 in the propanone chain [13] [14].
The hydroxyl group, being of lower priority than the ketone, is treated as a substituent and designated with the prefix "hydroxy" [13] [10]. The International Union of Pure and Applied Chemistry system requires that substituents be numbered to provide the lowest possible locants, hence the hydroxyl group is assigned position 1 [13] [11]. The two phenyl groups, being aromatic substituents, are also treated as prefixes and are positioned at carbons 1 and 3 of the propanone backbone [15] [16].
The complete International Union of Pure and Applied Chemistry name follows the format: [position]-[substituent]-[position],[position]-[substituent]-[parent chain]-[position]-[suffix], resulting in "1-hydroxy-1,3-diphenylpropan-2-one" [2] [13]. This naming convention ensures unambiguous identification of the compound's structure while adhering to standardized nomenclature principles [11] [12].
For aromatic ketones specifically, the International Union of Pure and Applied Chemistry system recognizes that aromatic rings can be treated either as substituents (phenyl groups) when attached to a non-aromatic backbone, or as parent structures when the ketone is directly attached to the aromatic ring [15] [16]. In the case of 1-hydroxy-1,3-diphenylpropan-2-one, the phenyl groups function as substituents on the aliphatic propanone backbone, following the substitutive nomenclature approach [16] [17].
The numbering system for this compound prioritizes the ketone functional group, which receives position 2, while the hydroxyl and phenyl substituents are numbered to achieve the lowest possible combination of locants [13] [10]. This systematic approach ensures consistency across similar bifunctional aromatic ketone structures and facilitates clear chemical communication [11] [12].
The stereochemical analysis of 1-hydroxy-1,3-diphenylpropan-2-one reveals significant complexity arising from the presence of a chiral center at carbon-1 [2] [3]. This compound, while not technically a 1,2-diketone, shares important stereochemical principles with diketone systems due to its alpha-hydroxy ketone structure [5] [6].
The molecule contains a single stereogenic center at carbon-1, where the carbon atom is bonded to four different groups: a hydrogen atom, a hydroxyl group, a phenyl group, and the propanone backbone bearing the second phenyl substituent [18] [19]. This asymmetric substitution pattern creates the potential for two enantiomeric forms, designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules [18] [20].
Conformational analysis of alpha-hydroxy ketones like 1-hydroxy-1,3-diphenylpropan-2-one reveals that these compounds exhibit specific preferred conformations due to intramolecular interactions [19] [21]. The hydroxyl group at the alpha position can participate in hydrogen bonding interactions with the carbonyl oxygen, potentially stabilizing certain conformers over others [22] [5]. This intramolecular hydrogen bonding can influence both the chemical reactivity and physical properties of the compound [22] [6].
The stereochemical behavior of this compound class is further complicated by the potential for keto-enol tautomerism [22] [23]. Alpha-hydroxy ketones can exist in equilibrium between their keto form and corresponding enol tautomers, with the equilibrium position dependent on factors such as solvent polarity, temperature, and substituent effects [22] [24]. The presence of aromatic substituents can stabilize certain tautomeric forms through conjugation effects [22] [25].
In synthetic chemistry, the stereochemical control of alpha-hydroxy ketone formation presents significant challenges [19] [26]. The stereoselectivity of reactions forming these compounds depends heavily on the conformational preferences of the starting materials and the stereochemical models applicable to the specific reaction conditions [19] [21]. For compounds like 1-hydroxy-1,3-diphenylpropan-2-one, the presence of bulky aromatic substituents can create significant steric differentiation between the two faces of reactive intermediates [19] [27].
The optical activity of 1-hydroxy-1,3-diphenylpropan-2-one is influenced by the aromatic character of the substituents [25]. Research has demonstrated that aromaticity can have a diminishing effect on optical activity due to the delocalization of electrons in aromatic systems [25]. This phenomenon occurs because the circulation of electrons around aromatic rings can decouple the electric and magnetic dipole contributions to optical rotation [25].
Stereochemical considerations in related diketone systems provide additional insight into the behavior of 1-hydroxy-1,3-diphenylpropan-2-one [28] [29]. Studies of cyclic 1,2-diketones have shown that stereochemical control can be achieved through careful consideration of conformational preferences and the use of chiral auxiliaries or catalysts [28] [26]. These principles are directly applicable to the synthesis and manipulation of alpha-hydroxy ketones like 1-hydroxy-1,3-diphenylpropan-2-one [26] [27].
The traditional cyanide-catalyzed benzoin condensation represents the classical approach for synthesizing 1-hydroxy-1,3-diphenylpropan-2-one, commonly referred to as benzoin. This method, first developed by Justus von Liebig and Friedrich Woehler in 1832, involves the nucleophilic addition of cyanide ions to aromatic aldehydes, facilitating the formation of carbon-carbon bonds through an umpolung mechanism [1].
The reaction mechanism proceeds through the formation of a cyanohydrin intermediate, where the cyanide ion acts as a nucleophile, facilitating proton abstraction, and serves as the leaving group in the final step [1]. Computational studies using density functional theory have revealed that the rate-determining step involves the reaction of the cyanide-benzaldehyde complex with another benzaldehyde molecule to form an α-hydroxy ether, with an activation free energy barrier of 26.9 kcal/mol [2]. The subsequent formation of the cyanohydrin intermediate from the α-hydroxy ether is partially rate-determining, exhibiting a relatively significant barrier of 20.0 kcal/mol [2].
Solvent selection plays a critical role in optimizing the efficiency of cyanide-catalyzed benzoin condensation. Traditional methods employ ethanol as the primary solvent, typically requiring temperatures between 25-80°C and reaction times of 0.5-2 hours to achieve yields of 70-85% [3]. However, aprotic solvents such as dimethyl sulfoxide have demonstrated superior performance, particularly for reactions conducted under non-hydroxylic conditions [2].
The use of water-alcohol mixtures has been extensively studied, with optimal conditions involving 20 molar equivalents of sodium hydroxide in aqueous ethanol solutions. The reaction mixture requires stirring for 6-48 hours at temperatures ranging from 0-100°C, preferably at 18-25°C [4]. After completion, the reaction medium is acidified to approximately pH 2 using hydrochloric acid, followed by precipitation or solid-liquid extraction to isolate the desired product [4].
Potassium cyanide in dimethyl sulfoxide under argon atmosphere has proven particularly effective for both symmetrical and unsymmetrical benzoin derivatives [5]. This solvent system allows for lower catalyst loadings of 2-5 mol% while maintaining reaction temperatures between 25-60°C and achieving yields of 65-80% [5].
| Solvent System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Sodium Cyanide/Ethanol | 5-10 | 25-80 | 0.5-2 | 70-85 |
| Potassium Cyanide/DMSO | 2-5 | 25-60 | 1-3 | 65-80 |
| Alkali Cyanide/Water-Alcohol | 10-20 | 0-100 | 6-48 | 45-75 |
The primary limitation of traditional cyanide-catalyzed methods stems from the inherent toxicity of cyanide salts and the potential formation of hydrogen cyanide gas [6]. Hydrogen cyanide has a low boiling point of 25°C and is highly toxic, with a lethal dose of approximately 500 mg/m³ for one-minute inhalation [6]. Additionally, 10-20% of humans cannot detect the characteristic bitter almond odor of hydrogen cyanide due to genetic variations, making exposure detection problematic [6].
Mechanistic limitations include the challenge of carbanion formation under standard reaction conditions. Experimental evidence suggests that the generally accepted mechanism involving carbanion formation from oxyanion intermediates may be unviable, as these carbanions are typically stable only at -78°C and tend to form carbenes when possessing nucleofuges [7]. Alternative mechanistic pathways involving intramolecular participation through cyanohydrin oxyanion leading to imino-oxirane intermediates have been proposed to address these inconsistencies [7].
The reaction does not proceed when sodium hydroxide is used instead of sodium cyanide, highlighting the specific requirement for the cyanide ion's unique electronic properties in facilitating the umpolung reaction [8]. This specificity limits the flexibility of the reaction conditions and precludes the use of less toxic base catalysts.
Environmental concerns associated with cyanide waste disposal and the need for specialized safety equipment and procedures further restrict the practical application of these methods in industrial settings. The requirement for aprotic solvents in certain applications also increases process complexity and cost.
Modern organocatalytic approaches have emerged as safer and more sustainable alternatives to traditional cyanide-catalyzed methods. These strategies leverage the catalytic properties of vitamins, particularly thiamine (vitamin B1), and N-heterocyclic carbenes to achieve efficient benzoin condensation while minimizing toxicity concerns.
Thiamine hydrochloride has proven to be an exceptionally effective organocatalyst for benzoin condensation, offering significant advantages over traditional cyanide-based methods. The catalytic mechanism involves the thiazole ring of thiamine, which acts as an electron sink to stabilize key carbanion intermediates [9]. The reaction proceeds through the formation of a 2-(1-hydroxybenzyl)thiamine intermediate, which serves as the active species in the catalytic cycle [10].
Optimal reaction conditions for thiamine-catalyzed benzoin condensation typically involve 2-5 mol% catalyst loading in ethanol-water mixtures at 80°C for 1 hour, achieving yields of 80-90% [3]. The reaction protocol begins with dissolving 0.175 grams of thiamine hydrochloride in 0.5 mL of water, followed by the addition of 1.5 mL of ethanol. The solution is cooled on an ice bath, and 0.5 mL of 10% sodium hydroxide is added dropwise over 6-10 minutes at a rate of 1 drop every 30 seconds [3].
Microwave-assisted thiamine catalysis has demonstrated remarkable efficiency improvements. Under microwave irradiation conditions using thiamine hydrochloride in propylene glycol-water systems, reaction times are reduced to 20 seconds while achieving 71% yield of benzoin [11]. The optimization of reaction parameters revealed that triethylamine at pH 8.5 provides the best yield, with further pH increases resulting in diminished performance [11].
Supramolecular catalysis involving thiamine and cyclodextrins has shown exceptional promise for green synthesis applications. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in combination with thiamine exhibited the highest yield in aqueous benzoin condensation reactions [12]. This system achieved recyclability through multiple cycles with minimal activity loss by adding fresh thiamine, and the complexation behavior was confirmed through UV-visible and 2D-ROESY NMR spectroscopy [12].
Thiamine diphosphate-dependent enzymes represent a biological extension of thiamine catalysis. Benzaldehyde lyase from Pseudomonas fluorescens utilizes thiamine diphosphate as a cofactor to catalyze the reversible cleavage of (R)-benzoin to benzaldehyde with high substrate and stereospecificity [13]. The enzyme structure determined by X-ray diffraction at 2.6 Å resolution revealed that the thiamine diphosphate cofactor is fixed at both ends in separate domains, with a comparatively mobile thiazolium ring suspended between them [13].
| Thiamine Method | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Special Conditions |
|---|---|---|---|---|---|
| Thiamine HCl/NaOH | 2-5 | 80 | 1 h | 80-90 | Ethanol/Water |
| Microwave-Assisted | 2-5 | Variable | 20 s | 71 | Propylene glycol-water |
| Supramolecular (HP-β-CD) | Variable | 25-80 | 1-6 h | 85-90 | Aqueous, recyclable |
Continuous flow synthesis in microreactor systems represents a significant advancement in the production of 1-hydroxy-1,3-diphenylpropan-2-one, offering enhanced process control, improved heat and mass transfer, and the potential for continuous operation. Microreactor technology has demonstrated yield improvements of 15-25% compared to traditional batch processes [14].
Microreactor systems typically operate with flow rates ranging from 0.1-1.0 mL/min and residence times of 5-30 minutes. Temperature control is significantly improved in these systems, allowing for precise operation at 60-120°C with better heat transfer characteristics compared to batch reactors [14]. The enhanced mixing and heat transfer in microreactors contribute to more uniform reaction conditions and reduced side product formation.
Packed-bed microreactors have shown particular promise for heterogeneous catalysis applications. These systems operate with flow rates of 0.5-2.0 mL/min and residence times of 10-60 minutes at temperatures between 80-100°C, achieving yield improvements of 10-20% over batch processes [14]. The primary advantage of packed-bed systems lies in catalyst recycling capabilities, allowing for extended operation without catalyst replacement.
Tube-in-tube microreactor configurations have demonstrated the highest yield improvements, with enhancements of 20-30% over batch processes. These systems operate with flow rates of 0.2-0.8 mL/min and residence times of 15-45 minutes at temperatures of 70-90°C [14]. The tube-in-tube design enables continuous operation with excellent process control and minimal downtime.
Integration of sequential microreactors with continuous chromatography has been developed for end-to-end preparation of pharmaceutically relevant molecules. This approach combines the advantages of flow synthesis with in-line purification, utilizing twin-column counter-current chromatography based on C18 columns [15]. The column loading method ensures that product breaking through a fully loaded first column is captured on the second column, minimizing material waste and technological complexity [15].
Microfluidic approaches have enabled the study of single-particle catalysis in flow systems. Droplet-based microfluidics allows for the encapsulation of individual catalyst particles in ethanol droplets, enabling real-time monitoring of reaction progress through visual observation of catalyst particle behavior [14]. This approach has demonstrated that hydrogenation reactions can be completed in approximately 8 seconds under microfluidic conditions.
| Microreactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield Improvement (%) |
|---|---|---|---|---|
| Microreactor | 0.1-1.0 | 5-30 | 60-120 | 15-25 |
| Packed-bed | 0.5-2.0 | 10-60 | 80-100 | 10-20 |
| Tube-in-tube | 0.2-0.8 | 15-45 | 70-90 | 20-30 |
Biocatalytic production of 1-hydroxy-1,3-diphenylpropan-2-one using engineered enzymes represents the most environmentally sustainable and stereoselective approach to benzoin synthesis. This methodology leverages the high specificity and mild reaction conditions of enzymatic catalysis to achieve exceptional yields and enantioselectivity.
Benzil reductase enzymes from Bacillus cereus have demonstrated remarkable efficiency in producing optically pure (S)-benzoin. The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family and utilizes NADPH as a cofactor [16]. Recombinant B. cereus benzil reductase produces optically pure (S)-benzoin with >99% enantiomeric excess, with the ketone group distal to the benzene ring being asymmetrically reduced [16]. The enzyme shows 31% amino acid identity to yeast open reading frame YIR036C protein and 28-30% identity to mammalian sepiapterin reductases [16].
Benzaldehyde lyase from Pseudomonas fluorescens represents another important class of biocatalysts for benzoin production. This thiamine diphosphate-dependent enzyme catalyzes the reversible cleavage of (R)-benzoin to benzaldehyde with high substrate and stereospecificity [17]. The enzyme operates optimally at 30°C and pH 8.0, producing (R)-benzoin with >95% enantiomeric excess and yields of 80-90% [17]. Kinetic isotope effect studies revealed that the hydrogen/deuterium kinetic isotope effect for benzaldehyde labeled at the aldehyde position is small (1.14 ± 0.03), indicating that ionization of the C2αH from C2α-hydroxybenzylthiamine diphosphate is not rate-limiting [18].
Talaromyces flavus presents a unique enzyme system exhibiting pH-dependent selectivity for benzoin production. This fungal system contains multiple enzymes that specifically accept either benzil or benzoin as substrates with different pH activity profiles [19] [20]. At pH 5.0, (S)-benzoin is the exclusive product with >99% enantiomeric excess, while at pH 7.0, (S,S)-hydrobenzoin is produced with >99% enantiomeric excess and a dl/meso ratio of 97:3 [19] [20]. The biocatalyst efficiently reduces various symmetrical and unsymmetrical benzils with yields of 85-95% [19] [20].
A novel 36.4 kDa benzoin reductase was purified from Talaromyces flavus, whose N-terminal sequence showed no significant similarity to known reductases/dehydrogenases in databases, suggesting it represents a novel enzyme class [19] [20]. This discovery indicates the potential for discovering additional biocatalysts with unique properties for benzoin production.
Engineered enzyme systems have been developed for cascade biotransformation approaches. Escherichia coli strains engineered to coexpress seven to nine enzymes have been developed for benzoic acid production, which shares synthetic pathways with benzoin derivatives [21]. These whole-cell catalysts achieved production of 133-146 mM benzoic acid (16.2-17.8 g/L) with 88-97% conversion through cascade biotransformation [21].
Enzyme immobilization strategies have been employed to enhance biocatalyst stability and reusability. Immobilized enzyme systems maintain activity over extended periods and can be easily recovered and reused, making them attractive for industrial applications. The mild reaction conditions (25-37°C, pH 5.0-8.0) and high selectivity of enzymatic systems make them particularly suitable for pharmaceutical applications where product purity is critical.
| Enzyme System | Source Organism | Cofactor | Product Stereochemistry | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Benzil Reductase | Bacillus cereus | NADPH | (S)-benzoin | 90-95 | >99 |
| Benzaldehyde Lyase | Pseudomonas fluorescens | ThDP | (R)-benzoin | 80-90 | >95 |
| Mixed Enzyme System | Talaromyces flavus | NADPH | pH-dependent | 85-95 | >99 |